molecular formula C10H13F3N2O2 B2365406 ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174880-02-4

ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B2365406
CAS No.: 1174880-02-4
M. Wt: 250.221
InChI Key: UWMFKJWELZLCIE-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₃F₃N₂O₂ and a molecular weight of 250.22 g/mol . The compound features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a butanoate ester side chain at the 1-position. It is typically stored at +4°C and has a purity of 95%, as reported in chemical catalogs . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety contributes to solubility and hydrolysis kinetics. This compound is used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMFKJWELZLCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction

The synthesis of the trifluoromethyl-substituted pyrazole core represents the first critical step. This can be accomplished through cyclocondensation reactions involving hydrazine derivatives and appropriate trifluoromethyl-containing building blocks. The typical approaches include:

  • Condensation of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds bearing trifluoromethyl groups
  • Cyclization of hydrazones derived from trifluoromethyl-containing carbonyl compounds
  • Direct introduction of the trifluoromethyl group onto a preformed pyrazole ring

The selection of method depends on reagent availability and desired regiochemistry of the final product.

N-Alkylation with Butanoate Ester

Following formation of the trifluoromethyl-pyrazole core, selective N-alkylation is required to introduce the butanoate ester moiety. This typically involves:

  • Nucleophilic substitution with an appropriate haloalkyl ester (e.g., ethyl 4-bromobutanoate)
  • Alkylation under basic conditions to promote N-selectivity
  • Careful temperature control to minimize competing O-alkylation

The specific conditions must be optimized to maximize N-1 alkylation over potential N-2 alkylation of the pyrazole ring.

Specific Synthetic Routes

Direct N-Alkylation Approach

A direct and efficient preparation method involves the N-alkylation of 5-(trifluoromethyl)-1H-pyrazole with ethyl 4-bromobutanoate or similar electrophiles. The general reaction scheme is as follows:

Reagents Solvent Base Temperature Time Yield
5-(trifluoromethyl)-1H-pyrazole (1 eq) + ethyl 4-bromobutanoate (1.2 eq) DMF K₂CO₃ (2 eq) 60-80°C 4-6 h 65-75%

The reaction proceeds via SN2 displacement of the bromide by the nucleophilic pyrazole nitrogen. The choice of base is crucial to deprotonate the pyrazole NH while avoiding ester hydrolysis.

Cyclocondensation with Pre-functionalized Components

An alternative approach involves the cyclocondensation of hydrazine derivatives with appropriately functionalized trifluoromethyl-containing precursors that already incorporate the butanoate ester chain. This convergent approach can be particularly efficient when multiple analogs are desired.

The reaction typically involves:

  • Preparation of a trifluoromethyl-containing 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound bearing a 4-ethoxy-4-oxobutyl substituent
  • Condensation with hydrazine or a substituted hydrazine
  • Cyclization under acidic or basic conditions to form the pyrazole ring

This method can offer advantages in terms of regioselectivity, although it may require more complex starting materials.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency in the preparation of this compound. Common solvents and their performance are summarized in Table 3:

Solvent Advantages Limitations Typical Yield Range
DMF High dissolving capacity, promotes SN2 reactions Difficult removal, high boiling point 65-80%
Acetonitrile Easier workup, moderate polarity Lower reaction rates than DMF 50-65%
THF Good solubility, easy removal Lower reaction rates 45-60%
DMSO Excellent for dissolving polar substrates Challenging removal 60-75%

The selection of aprotic polar solvents like DMF or DMSO typically provides optimal results by facilitating the ionization of the pyrazole NH and promoting nucleophilic substitution reactions.

Base Selection and Stoichiometry

The base plays a critical role in the deprotonation of the pyrazole NH while avoiding undesired side reactions. Optimal bases include:

Base Optimal Equivalents Advantages Limitations
K₂CO₃ 1.5-2.0 Mild, minimal ester hydrolysis Slower reaction rates
Cs₂CO₃ 1.2-1.5 Enhanced reactivity, good selectivity Higher cost
NaH 1.0-1.1 Rapid deprotonation Risk of side reactions
DBU 1.2-1.5 Soluble in organic solvents Potential for elimination

Careful control of base stoichiometry is essential, as excess base can promote ester hydrolysis or other side reactions that reduce yield and complicate purification.

Purification and Characterization

Following synthesis, the purification of this compound typically involves:

  • Aqueous workup to remove inorganic salts and polar impurities
  • Column chromatography using silica gel with appropriate eluent systems (typically hexane/ethyl acetate gradients)
  • Recrystallization from suitable solvents if the product is crystalline

Characterization data for authentic this compound include:

Analytical Method Key Signals/Data
¹H NMR Pyrazole CH: δ 6.5-7.5 ppm; CH₂N: δ 4.0-4.2 ppm; OCH₂CH₃: δ 4.1-4.2 ppm
¹³C NMR CF₃: δ 120-125 ppm (q); C=O: δ 170-175 ppm
¹⁹F NMR CF₃: δ -60 to -65 ppm
IR C=O stretch: 1730-1750 cm⁻¹; C-F stretch: 1100-1200 cm⁻¹
HRMS [M+H]⁺: 251.1007

These spectroscopic data are crucial for confirming the structural integrity and purity of the synthesized compound.

Comparison with Positional Isomers

It is instructive to compare the preparation methods of this compound with those of its positional isomers, as this provides insights into regiochemical control strategies:

Compound CAS Number Key Synthetic Differences Relative Synthetic Difficulty
This compound 1174880-02-4 Requires control of pyrazole regioselectivity Moderate
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate 1174860-75-3 Different cyclocondensation precursors required Higher
Ethyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Various Shorter carbon chain, different alkylation strategies Moderate

The relative position of the trifluoromethyl group on the pyrazole ring significantly impacts the synthetic approach, with 5-substituted derivatives generally being more straightforward to prepare than their 3-substituted counterparts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has been investigated for its potential therapeutic applications due to its unique chemical structure, which allows for interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that similar trifluoromethyl-substituted pyrazoles displayed significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .

Agricultural Science

The compound has also garnered attention in agricultural applications, particularly as a potential pesticide or herbicide.

Case Study: Pesticidal Properties

A study on related pyrazole derivatives indicated their effectiveness as insecticides against specific pests. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate insect cuticles. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as an agricultural chemical .

Material Science

In material science, the unique properties of this compound can be leveraged for the development of advanced materials.

Case Study: Polymer Additives

Research has shown that incorporating trifluoromethyl-substituted compounds into polymer matrices can enhance thermal stability and mechanical properties. This compound could be utilized as an additive in polymer formulations to improve performance characteristics .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnticancer activityCytotoxicity studies on pyrazole derivatives
Agricultural ScienceInsecticidal propertiesEfficacy studies on related compounds
Material ScienceEnhanced thermal and mechanical propertiesResearch on polymer additives

Mechanism of Action

The mechanism of action of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Compound 1 : this compound

  • Substituents : A -CF₃ group and a four-carbon ester chain.
  • Functional Groups : Pyrazole, ester.
  • The butanoate ester balances solubility and lipophilicity, making it suitable for formulation .

Compound 2 : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

  • Substituents: Amino (-NH₂), hydroxy (-OH), and cyano (-CN) groups on a thiophene ring.
  • Functional Groups : Pyrazole, thiophene, amide, nitrile.
  • Properties: The thiophene and cyano groups introduce aromaticity and electron-withdrawing effects, which may enhance charge-transfer interactions. Amino and hydroxy groups facilitate hydrogen bonding, improving aqueous solubility .

Compound 3 : (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

  • Substituents: Ethyl carboxylate, amino groups on a thiophene ring.
  • Functional Groups : Pyrazole, thiophene, amide, ester.
  • Properties: The ethyl carboxylate enhances hydrolytic stability compared to methyl esters. The diamino-thiophene moiety may contribute to redox activity or metal coordination .

Molecular Weight and Solubility

  • The target compound (250.22 g/mol) has a lower molecular weight than 7a (261.26 g/mol) and 7b (311.32 g/mol), which could improve membrane permeability .
  • The -CF₃ group in the target compound increases hydrophobicity, whereas 7a and 7b, with polar amino/hydroxy groups, likely exhibit higher aqueous solubility.

Data Table: Comparative Analysis

Table 1: Structural and physicochemical comparison of this compound and related compounds.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity Storage Conditions
This compound C₁₀H₁₃F₃N₂O₂ 250.22 Trifluoromethyl, butanoate ester Pyrazole, ester 95% +4°C
(7a) C₉H₇N₅O₂S 261.26 Amino, hydroxy, cyano, thiophene Pyrazole, thiophene, amide N/A N/A
(7b) C₁₁H₁₃N₅O₄S 311.32 Amino, hydroxy, ethyl carboxylate, thiophene Pyrazole, thiophene, ester N/A N/A

Research Implications

  • The trifluoromethyl group in the target compound may offer superior metabolic resistance compared to non-fluorinated analogs, a critical factor in drug design.
  • 7a and 7b demonstrate the versatility of pyrazole-thiophene hybrids in materials science and medicinal chemistry, though their higher molecular weights and polar groups may limit bioavailability.

Biological Activity

Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, a compound featuring a trifluoromethyl group attached to a pyrazole ring, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the reaction of ethyl 4-bromobutanoate with 5-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate, using polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. The compound is characterized by its chemical formula C10H13F3N2O2C_{10}H_{13}F_3N_2O_2 and has a CAS number of 1174880-02-4.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of pyrazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrate low minimum inhibitory concentrations (MIC), indicating potent antibacterial effects. In particular, studies have noted that certain trifluoromethyl-substituted pyrazoles can inhibit biofilm formation and destroy preformed biofilms effectively .

Table 1: Antimicrobial Activity of Trifluoromethyl Pyrazole Derivatives

Compound IDMIC (µg/ml)Activity Description
Compound 590.78Strong growth inhibitor against S. aureus
Compound 743.12Moderate activity against E. faecalis

The biological activity of this compound is attributed to its lipophilicity, which allows it to penetrate cell membranes easily. Once inside the cell, it interacts with various enzymes and receptors, modulating biochemical pathways that are crucial for bacterial survival and proliferation .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antibacterial Studies : A study involving several pyrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The compounds were tested in vitro for their ability to inhibit bacterial growth and biofilm formation, showcasing significant efficacy at low concentrations .
  • Toxicity Assessments : In vivo assessments indicated no harmful effects on mice at doses up to 50 mg/kg, suggesting a favorable safety profile for further therapeutic exploration .

Comparison with Similar Compounds

This compound can be compared with other trifluoromethylated compounds such as:

Compound NameStructure TypeNotable Activity
Ethyl 4-(trifluoromethyl)benzoateAromaticAntimicrobial
Ethyl 4-(trifluoromethyl)phenylacetateAliphaticAnticancer
Ethyl 4-(trifluoromethyl)pyrazole-3-carboxylateCarboxylic AcidEnzyme Inhibition

The unique positioning of the trifluoromethyl group on the pyrazole ring in this compound imparts distinct chemical and biological properties compared to other derivatives.

Q & A

Basic Research Questions

Synthetic Methodologies for Ethyl 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoate Question: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity? Answer: The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates with diazoacetates, as demonstrated in analogous pyrazole derivatives. Key steps include:

  • Enol triflate preparation : Use trifluoromethanesulfonic anhydride to activate carbonyl groups.
  • Diazoacetate coupling : Ethyl diazoacetate reacts with the triflate intermediate under mild conditions (e.g., room temperature, inert atmosphere).
  • Cyclization : Electrocyclization forms the pyrazole ring, requiring precise temperature control (60–80°C) to avoid side reactions.
    Yield optimization (40–86%) depends on steric and electronic factors of substituents. Purity (>95%) is achieved via column chromatography using hexane/ethyl acetate gradients .

Characterization Techniques for Structural Confirmation Question: Which spectroscopic and analytical methods are critical for verifying the compound’s structure? Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the pyrazole ring protons (δ 6.5–8.0 ppm) and trifluoromethyl groups (δ 110–125 ppm as quartets).
  • LC/MS : Confirms molecular weight ([M+H]+^+ expected at m/z 279.2) and detects impurities.
  • X-ray crystallography : Resolves steric effects of the butanoate side chain, critical for crystallinity studies .

Role of the Trifluoromethyl Group in Physicochemical Properties Question: How does the -CF3_3 group influence solubility, stability, and reactivity? Answer:

  • Solubility : The -CF3_3 group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability.
  • Stability : Electron-withdrawing effects stabilize the pyrazole ring against oxidative degradation.
  • Reactivity : -CF3_3 directs electrophilic substitutions to the 4-position of the pyrazole, as shown in analogous fluorophenyl derivatives .

Advanced Research Questions

Experimental Design for Reaction Optimization Question: How can factorial design improve the efficiency of synthesizing this compound? Answer: A 2k2^k factorial design evaluates variables:

FactorLevelsImpact
Temperature60°C, 80°CHigher temps favor cyclization but risk decomposition
Catalyst loading5 mol%, 10 mol%Excess Pd/C increases yield but complicates purification
Solvent polarityDichloromethane, THFPolar solvents improve diazoacetate solubility
Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 7.5 mol% catalyst) to maximize yield while minimizing side products .

Addressing Data Contradictions in Biological Activity Studies Question: How should researchers resolve discrepancies in reported enzyme inhibition data? Answer:

  • Theoretical framework alignment : Link results to established mechanisms (e.g., competitive vs. allosteric inhibition) using Lineweaver-Burk plots.
  • Control experiments : Test for off-target interactions with cytochrome P450 isoforms.
  • Cross-validation : Compare inhibition IC50_{50} values across multiple assays (e.g., fluorometric vs. radiometric) to rule out methodological artifacts .

Computational Modeling of Reactivity and Binding Interactions Question: Which computational tools predict the compound’s interaction with biological targets? Answer:

  • Docking simulations (AutoDock Vina) : Model binding to COX-2 or mGluR5, leveraging the pyrazole’s planar geometry for π-π stacking.
  • DFT calculations (Gaussian 16) : Analyze frontier molecular orbitals to predict regioselectivity in electrophilic attacks.
  • COMSOL Multiphysics : Simulate diffusion kinetics in membrane permeability studies .

Stability Under Extreme Conditions Question: What methodologies assess the compound’s stability in acidic or high-temperature environments? Answer:

  • Forced degradation studies : Expose to 0.1M HCl (37°C, 24h) and monitor via HPLC for ester hydrolysis products.
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C expected due to -CF3_3 stabilization).
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photostability under UV-Vis irradiation .

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